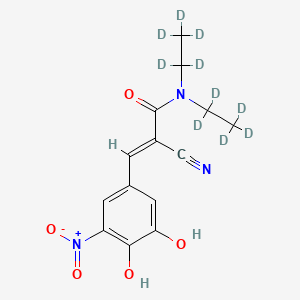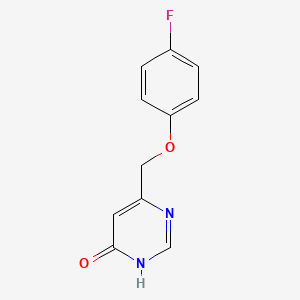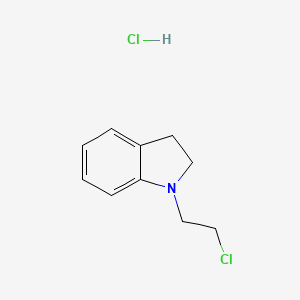
Entacapone-d10
Übersicht
Beschreibung
Entacapone-d10 is a deuterium-labeled form of entacapone, a potent, reversible, peripherally acting, and orally active inhibitor of catechol-O-methyltransferase (COMT). This enzyme is involved in the metabolism of catecholamine neurotransmitters and related drugs. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of entacapone .
Wissenschaftliche Forschungsanwendungen
Entacapone-d10 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Tracer in der analytischen Chemie verwendet, um die Pharmakokinetik und Stoffwechselwege von Entacapon zu untersuchen.
Biologie: Hilft beim Verständnis der biologischen Wirkungen von Entacapon auf die COMT-Aktivität in verschiedenen Geweben.
Medizin: Wird bei der Entwicklung neuer therapeutischer Strategien für die Parkinson-Krankheit eingesetzt, indem die Interaktion von Entacapon mit anderen Medikamenten untersucht wird.
Industrie: Eingesetzt in der Qualitätskontrolle und Validierung von Entacapon-Produktionsprozessen
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es das Enzym Catechol-O-Methyltransferase (COMT) hemmt. Diese Hemmung verhindert den Abbau von Catecholaminen wie Dopamin und erhöht so deren Verfügbarkeit im Gehirn. Zu den molekularen Zielstrukturen gehört die aktive Stelle von COMT, an die Entacapon bindet und seine Aktivität hemmt. Dies führt zu erhöhten Plasmaspiegeln von Levodopa, wenn es mit Levodopa und einem Decarboxylase-Inhibitor verabreicht wird, was zu einer nachhaltigeren dopaminergen Stimulation führt .
Ähnliche Verbindungen:
Tolcapon: Ein weiterer COMT-Inhibitor mit einem ähnlichen Wirkmechanismus, der jedoch mit Hepatotoxizität verbunden ist.
Opicapon: Ein neuerer COMT-Inhibitor mit einer längeren Halbwertszeit und einer kontinuierlicheren Enzyminhibition.
Carbidopa/Levodopa: Wird oft in Kombination mit Entacapon verwendet, um seine Wirkungen zu verstärken .
Einzigartigkeit: this compound ist aufgrund seiner Deuteriummarkierung einzigartig, die detaillierte pharmakokinetische Studien ermöglicht. Im Gegensatz zu Tolcapon ist es nicht mit Hepatotoxizität verbunden, was es zu einer sichereren Alternative macht. Opicapon ist zwar wirksam, erfordert aber im Vergleich zu Entacapon eine weniger häufige Dosierung .
Wirkmechanismus
Target of Action
The primary target of Entacapone-d10 is the enzyme catechol-O-methyltransferase (COMT) which is distributed throughout various organs with the highest activities in the liver and kidney . COMT plays a crucial role in the metabolism of catecholamine neurotransmitters and related drugs .
Mode of Action
this compound, being a selective and reversible inhibitor of COMT, prevents the breakdown of levodopa by COMT in peripheral tissues . This results in an overall increase of levodopa remaining in the brain and body .
Biochemical Pathways
this compound affects the biochemical pathway involving the metabolism of levodopa. By inhibiting COMT, it prevents the breakdown of levodopa, a key neurotransmitter involved in Parkinson’s disease . This allows for more efficient delivery of levodopa to the brain, potentially reducing the required therapeutic doses of levodopa .
Pharmacokinetics
this compound is rapidly absorbed after oral administration, with peak plasma concentrations generally reached within 1 hour . It is almost entirely glucuronidated in the liver . This compound is eliminated mainly by the kidneys, but also via the biliary route, and enters enterohepatic circulation . No accumulation of plasma entacapone was detected after 8 daily doses .
Result of Action
The inhibition of COMT by this compound results in increased and more sustained plasma levodopa concentrations . This leads to a reduction in the signs and symptoms of Parkinson’s disease for a greater length of time than levodopa and carbidopa therapy alone .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, its absorption can be affected by the presence of food in the gastrointestinal tract. It can be taken with or without food
Biochemische Analyse
Biochemical Properties
Entacapone D10 (E isomer) plays a crucial role in biochemical reactions by inhibiting the enzyme catechol-O-methyltransferase (COMT). This enzyme is responsible for the methylation of catecholamines, such as dopamine, epinephrine, and norepinephrine. By inhibiting COMT, entacapone D10 (E isomer) increases the bioavailability of levodopa, thereby enhancing its therapeutic effects in Parkinson’s disease . The interaction between entacapone D10 (E isomer) and COMT is selective and reversible, making it a valuable tool in biochemical studies.
Cellular Effects
Entacapone D10 (E isomer) has significant effects on various types of cells and cellular processes. It influences cell function by increasing the levels of dopamine in the brain, which is crucial for the management of Parkinson’s disease . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of COMT. The inhibition of COMT leads to increased dopamine levels, which in turn affects neurotransmission and cellular responses .
Molecular Mechanism
The molecular mechanism of entacapone D10 (E isomer) involves its binding to the active site of COMT, thereby inhibiting its activity. This inhibition prevents the methylation of catecholamines, leading to increased levels of dopamine . The binding interaction is reversible, allowing for precise control over the enzyme’s activity. Additionally, entacapone D10 (E isomer) undergoes isomerization and glucuronidation, which are essential for its metabolic processing .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of entacapone D10 (E isomer) change over time. The compound is stable under standard conditions, but its activity can degrade over extended periods . Long-term studies have shown that entacapone D10 (E isomer) maintains its inhibitory effects on COMT, but the extent of inhibition may vary depending on the experimental conditions . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function are sustained over time, making it a reliable tool for biochemical research .
Dosage Effects in Animal Models
The effects of entacapone D10 (E isomer) vary with different dosages in animal models. At lower doses, the compound effectively inhibits COMT and enhances the therapeutic effects of levodopa . At higher doses, entacapone D10 (E isomer) may exhibit toxic or adverse effects, such as hepatotoxicity and gastrointestinal disturbances . These threshold effects highlight the importance of precise dosage control in experimental studies.
Metabolic Pathways
Entacapone D10 (E isomer) is involved in several metabolic pathways, primarily through its interaction with COMT. The main metabolic pathway includes isomerization to the cis-isomer, followed by glucuronidation . This process ensures the compound’s stability and facilitates its excretion. Additionally, entacapone D10 (E isomer) affects metabolic flux by altering the levels of catecholamines and their metabolites .
Transport and Distribution
Within cells and tissues, entacapone D10 (E isomer) is transported and distributed through various mechanisms. It binds to serum albumin and is transported to target tissues where it exerts its inhibitory effects on COMT . The compound’s distribution is influenced by its lipophilicity, which affects its ability to penetrate cell membranes and reach intracellular targets .
Subcellular Localization
Entacapone D10 (E isomer) exhibits specific subcellular localization, primarily targeting the cytoplasm where COMT is active . The compound’s activity is influenced by its localization, as it needs to be in proximity to COMT to exert its inhibitory effects. Post-translational modifications, such as glucuronidation, also play a role in directing entacapone D10 (E isomer) to specific cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of entacapone-d10 involves the incorporation of deuterium into the entacapone molecule. One common method is the deuteration of entacapone using deuterated reagents. The process typically involves the following steps:
Starting Materials: 2-methoxy-4-iodophenol and 2-cyano-N,N-diethylacrylamide.
Reaction Conditions: The reaction is carried out in the presence of deuterated solvents and catalysts under controlled temperature and pressure conditions.
Purification: The final product is purified using chromatographic techniques to achieve high purity levels
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the final product meets regulatory standards
Analyse Chemischer Reaktionen
Reaktionstypen: Entacapone-d10 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Reduktionsreaktionen können Nitrogruppen in Aminogruppen umwandeln.
Substitution: Halogenierung und andere Substitutionsreaktionen können den aromatischen Ring modifizieren
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und katalytische Hydrierung werden verwendet.
Substitution: Halogenierungsmittel wie Brom und Chlor werden unter kontrollierten Bedingungen verwendet
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene substituierte und modifizierte Entacapon-Derivate, die für weitere Forschung und Entwicklung nützlich sind .
Vergleich Mit ähnlichen Verbindungen
Tolcapone: Another COMT inhibitor with a similar mechanism of action but associated with hepatotoxicity.
Opicapone: A newer COMT inhibitor with a longer half-life and more continuous enzyme inhibition.
Carbidopa/Levodopa: Often used in combination with entacapone to enhance its effects .
Uniqueness: Entacapone-d10 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies. Unlike tolcapone, it is not associated with hepatotoxicity, making it a safer alternative. Opicapone, while effective, requires less frequent dosing compared to entacapone .
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5+/i1D3,2D3,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRURYQJSLYLRLN-YFIMXNTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N)C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1493791.png)












![4-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B1493822.png)
